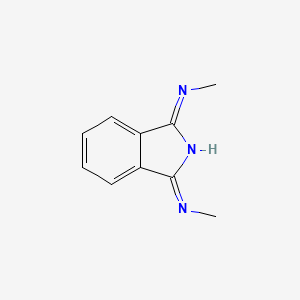
2-(4-Hydroxy-3-iodo-5-methoxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-3-iodo-5-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chromenone core, substituted with hydroxy, iodo, and methoxy groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3-iodo-5-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with a suitable chromenone precursor in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction is followed by purification steps, including recrystallization, to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-3-iodo-5-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The iodo group can be reduced to a hydroxy or methoxy group.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy or methoxy derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-hydroxy-3-iodo-5-methoxyphenyl)-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-3-iodo-5-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodo group can enhance the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 2-cyano-3-(4-hydroxy-3-iodo-5-methoxyphenyl)acrylic acid
- Methyl 4-(4-hydroxy-3-iodo-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
2-(4-hydroxy-3-iodo-5-methoxyphenyl)-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromenone core and the specific substitution pattern make it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H11IO4 |
|---|---|
Molecular Weight |
394.16 g/mol |
IUPAC Name |
2-(4-hydroxy-3-iodo-5-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11IO4/c1-20-15-7-9(6-11(17)16(15)19)14-8-12(18)10-4-2-3-5-13(10)21-14/h2-8,19H,1H3 |
InChI Key |
YRQOODLFSKHIBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872893.png)

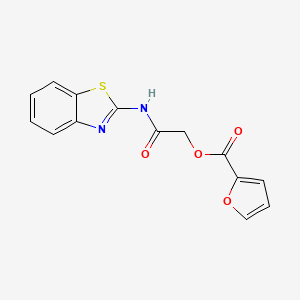
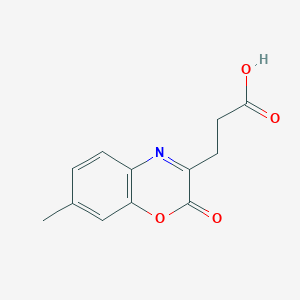

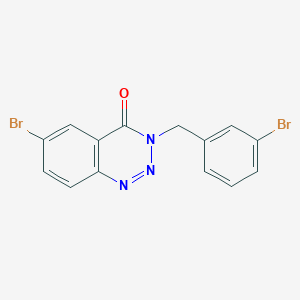
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]acetamide](/img/structure/B10872936.png)
![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea](/img/structure/B10872946.png)
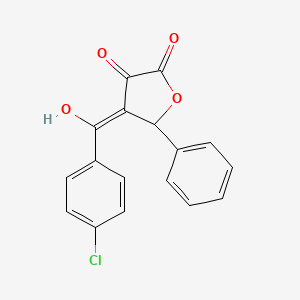
![8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872953.png)
![2-{11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-N-phenylacetamide](/img/structure/B10872960.png)
![{4-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]phenyl}acetic acid](/img/structure/B10872966.png)
![1,1'-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B10872990.png)
